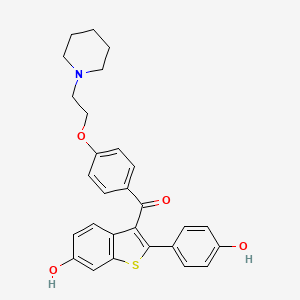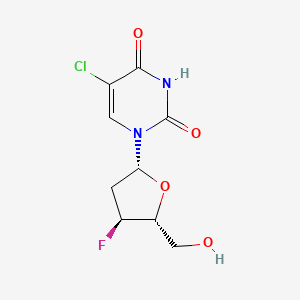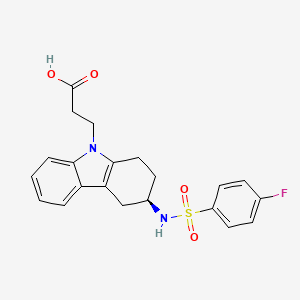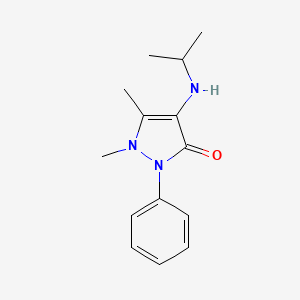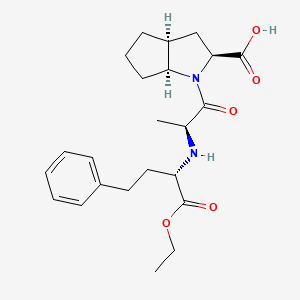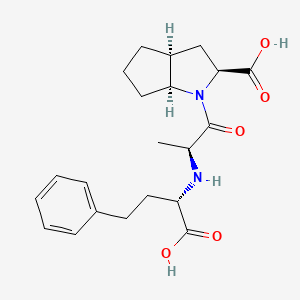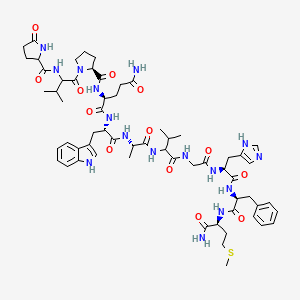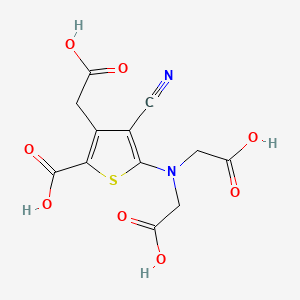
Nifurpirinol
Vue d'ensemble
Description
Nifurpirinol is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . It has been widely used as an antibacterial drug against diseases of fish .
Molecular Structure Analysis
The molecular structure of Nifurpirinol is characterized by a furan ring which bears a nitro group . The chemical formula is C12H10N2O4, and it has an average mass of 246.219 and a monoisotopic mass of 246.06406 .
Physical And Chemical Properties Analysis
Nifurpirinol has a density of 1.4±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 67.0±0.3 cm3, and it has a molar volume of 174.3±3.0 cm3 .
Applications De Recherche Scientifique
Nitroreductase-Mediated Cell Ablations
Nifurpirinol is used as a substrate in nitroreductase-mediated cell ablations . It has been found to be more potent and reliable than metronidazole for this purpose . Nifurpirinol induces robust and reliable ablations at concentrations 2,000 fold lower than metronidazole and three times below its own toxic concentration .
Study of Regeneration in Zebrafish
The zebrafish is a popular animal model with well-known regenerative capabilities . Nifurpirinol is used to trigger cell-ablation in nitroreductase expressing transgenic models, which aids in the study of regeneration in this fish .
Ablation of Specific Cell Types
Nifurpirinol has been confirmed to trigger massive ablation of three different cell types: the pancreatic beta cells, osteoblasts, and dopaminergic neurons . This makes it a valuable tool in the study of these specific cell types.
Drug Screening for Focal Segmental Glomerulosclerosis (FSGS)
Nifurpirinol has been introduced as a more reliable prodrug for targeted podocyte depletion, which is crucial for successful drug screenings . It showed a 2.3-fold increase in efficiency at concentrations 1600-fold lower compared to metronidazole-mediated injury induction .
Induction of FSGS-like Phenotype in Zebrafish Larvae
Nifurpirinol serves as an effective prodrug for inducing an FSGS-like phenotype in zebrafish larvae . This makes it well-suited for high-content drug screening, aiding in the identification of potential candidates for FSGS treatment .
Study of Wound Repair and Regeneration
Nifurpirinol is used in the study of wound repair and regeneration . Its use in nitroreductase-mediated cell ablations allows researchers to study the process of wound healing in a controlled manner .
Safety and Hazards
Orientations Futures
Nifurpirinol has been shown to be a remarkably effective prodrug for inducing an FSGS-like phenotype in zebrafish larvae, making it well-suited for high-content drug screening . This could aid in the identification of potential candidates for FSGS treatment . Another study demonstrated that Nifurpirinol serves as a potent prodrug for the bacterial nitroreductase, working at low concentrations .
Mécanisme D'action
Target of Action
Nifurpirinol is a nitroaromatic antibiotic that has been widely used as an antibacterial drug against diseases of fish . .
Mode of Action
It is known to be a prodrug that is activated by nitroreductase enzymes . The activated form of Nifurpirinol is cytotoxic, leading to DNA damage-induced cell death .
Biochemical Pathways
It is known that nifurpirinol can trigger massive ablation of various cell types, including pancreatic beta cells, osteoblasts, and dopaminergic neurons . This suggests that Nifurpirinol may affect multiple biochemical pathways related to these cell types.
Pharmacokinetics
It is known that nifurpirinol can induce robust and reliable ablations at concentrations much lower than other prodrugs, suggesting that it may have high bioavailability .
Result of Action
Nifurpirinol’s action results in the ablation of targeted cells. This is achieved through the induction of DNA damage, leading to cell death . The efficiency of Nifurpirinol in triggering massive ablation of various cell types has been confirmed .
Action Environment
It is known that the efficiency of nifurpirinol in triggering cell ablation can be influenced by the concentration of the drug .
Propriétés
IUPAC Name |
[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-8-10-3-1-2-9(13-10)4-5-11-6-7-12(18-11)14(16)17/h1-7,15H,8H2/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHJQJVKRFMCO-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860116 | |
| Record name | {6-[(E)-2-(5-Nitrofuran-2-yl)ethenyl]pyridin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nifurpirinol | |
CAS RN |
13411-16-0 | |
| Record name | Nifurpirinol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifurpirinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifurpirinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFURPIRINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O5A98XY8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] Nifurpirinol inhibits bacterial growth by primarily targeting DNA synthesis. This inhibition occurs at concentrations higher than the minimal inhibitory concentration (MIC) and can even be observed at lower concentrations where bacterial growth is temporarily suppressed. The compound also affects RNA and protein synthesis, but DNA synthesis is most sensitive to its action.
A: [] While primarily known for its antibacterial activity, Nifurpirinol has been investigated for other applications. For instance, in zebrafish models, it acts as a prodrug that is activated by the enzyme nitroreductase. This activation leads to the generation of cytotoxic metabolites that induce targeted cell ablation, making it valuable for studying regeneration and diseases like focal segmental glomerulosclerosis (FSGS). [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of Nifurpirinol. Please consult a chemical database or the compound's safety data sheet for this information.
ANone: The provided abstracts mainly focus on the biological effects and applications of Nifurpirinol. Information regarding its chemical stability under various environmental conditions (temperature, pH, light exposure) is limited. More research is needed to assess its long-term stability in different settings.
ANone: The research provided focuses on Nifurpirinol's activity as an antimicrobial agent and its use in cell ablation studies. There is no mention of catalytic properties associated with this compound.
ANone: The abstracts provided do not mention any computational chemistry studies or QSAR models developed for Nifurpirinol. Further research using computational approaches could be beneficial to understand its structure-activity relationships and optimize its properties.
ANone: The provided abstracts don't delve into specific SAR studies for Nifurpirinol. Investigating the impact of structural changes on its potency, selectivity, and potential for resistance would be valuable for future drug development.
ANone: The provided research abstracts do not explicitly mention specific SHE regulations for Nifurpirinol. It is crucial to consult relevant regulatory agencies and safety data sheets for up-to-date information regarding its handling, use, and disposal.
A: [, , , , ] Yes, Nifurpirinol has shown efficacy against various bacterial infections in fish, including those caused by Aeromonas liquefaciens and Vibrio alginolyticus. It has been proven effective through bath treatments at different concentrations and durations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



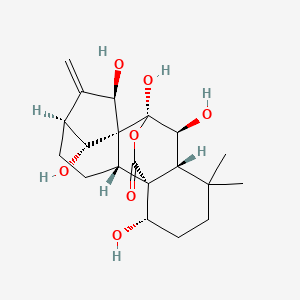
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)


